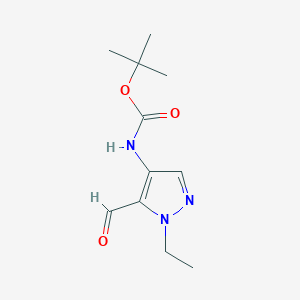

tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate

描述

属性

IUPAC Name |

tert-butyl N-(1-ethyl-5-formylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-5-14-9(7-15)8(6-12-14)13-10(16)17-11(2,3)4/h6-7H,5H2,1-4H3,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSFZZRVPDBCKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-ethyl-5-formyl-1H-pyrazole. The reaction is carried out under mild conditions, often using a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

科学研究应用

Organic Synthesis

tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various heterocyclic compounds and functionalized pyrazole derivatives, which are crucial for developing new materials and pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as a precursor for pharmaceuticals targeting diseases such as cancer and infections. Its structural characteristics allow it to interact with biological targets effectively.

Biological Activity :

- Anticancer Properties : Preliminary studies indicate that this compound exhibits cytotoxic effects against several human tumor cell lines, suggesting its potential as an antitumor agent. Mechanistic studies reveal that it may induce apoptosis through caspase activation pathways.

Agrochemicals

The compound is also being explored for its applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes related to plant growth regulation makes it a candidate for developing new agricultural products.

Antimicrobial Activity Study

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Cytotoxicity Assay

In vitro assays showed significant cytotoxicity against breast and colon cancer cell lines. The compound's ability to induce cell death through apoptosis was confirmed through flow cytometry analysis.

Mechanistic Insights

Further research into the mechanism of action revealed that this compound interacts with specific molecular targets such as enzymes involved in inflammatory pathways, indicating its dual role as both an anticancer and anti-inflammatory agent.

作用机制

The mechanism of action of tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis . The formyl group can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.

相似化合物的比较

Key Observations :

- Formyl vs. Cyanovinyl Groups: The formyl group in the target compound offers nucleophilic reactivity for condensations, whereas cyanovinyl groups (as in ) enable π-conjugation and electron-withdrawing effects, critical for antimalarial activity .

- Heterocycle Core : Pyrazole derivatives (target compound) are more common in drug discovery due to their metabolic stability, while thiazole/pyrimidine analogues () are prevalent in agrochemicals .

Reactivity of Formyl-Substituted Pyrazoles

The 5-formyl group in the target compound enables diverse transformations:

- Schiff Base Formation : Reacts with amines to form imines, useful in coordination chemistry or enzyme inhibition.

- Reduction : Convertible to hydroxymethyl groups under hydrogenation (e.g., Pd/C in MeOH, as in ) .

生物活性

Introduction

Tert-butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₅N₃O₂ and a molecular weight of approximately 223.26 g/mol. Its structure includes a tert-butyl group, a carbamate moiety, and a pyrazole ring, which contribute to its unique reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound has shown promising anticancer properties in several studies. For instance, it has demonstrated cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines range from 2.43 to 14.65 μM, indicating potent growth inhibition .

The anticancer activity is believed to be mediated through several mechanisms:

- Microtubule Destabilization : Compounds similar to this compound have been identified as microtubule-destabilizing agents, which can induce apoptosis in cancer cells by disrupting normal cell division processes .

- Inhibition of Enzymatic Activity : Interaction studies have indicated that the compound may inhibit specific enzymes involved in cancer progression, although detailed mechanisms are still under investigation.

Anti-inflammatory Effects

Emerging studies suggest that the compound may also possess anti-inflammatory properties. By modulating pathways associated with inflammation, it could potentially reduce the risk of chronic diseases linked to inflammatory processes.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| Tert-butyl N-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate | C₁₁H₁₉N₃O₂ | Enhanced antimicrobial activity |

| Tert-butyl N-(1-methyl-1H-pyrazol-4-yl)carbamate | C₁₀H₁₉N₃O₂ | Potential anticancer properties |

| Tert-butyl N-(1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate | C₁₁H₁₅N₃O₂ | Cytotoxic effects on cancer cell lines |

Case Study 1: Anticancer Efficacy

In a study examining the effects of various pyrazole derivatives on MDA-MB-231 cells, this compound was found to significantly induce apoptosis at concentrations as low as 2.5 μM. Morphological changes indicative of cell death were observed alongside increased caspase activity, confirming its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

A screening of several pyrazole derivatives revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's selective toxicity towards bacterial cells over mammalian cells suggests its potential for therapeutic applications in treating infections without harming host cells.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (1-ethyl-5-formyl-1H-pyrazol-4-yl)carbamate, and what key intermediates should be prioritized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or analogous carbonyl derivatives. For example, ethyl acetoacetate and phenylhydrazine are common starting materials for pyrazole ring formation . Subsequent formylation at the 5-position can be achieved via Vilsmeier-Haack or Duff reactions. The tert-butyl carbamate group is introduced via Boc-protection of the amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP . Key intermediates include 1-ethyl-1H-pyrazol-4-amine and its formylated derivative.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm substituent positions on the pyrazole ring (e.g., formyl proton at δ ~9-10 ppm) and tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ for C₁₁H₁₇N₃O₃: calculated 240.1347).

- HPLC/UPLC : For purity assessment, especially post-synthesis, using C18 columns and acetonitrile/water gradients.

- X-ray Crystallography : If single crystals are obtainable, to resolve structural ambiguities .

Q. How should stability and storage conditions be optimized to prevent decomposition?

- Methodological Answer : The compound’s stability is influenced by moisture and temperature. Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize hydrolysis of the carbamate group. Avoid prolonged exposure to acidic/basic conditions, as the Boc group is labile under such conditions . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular dynamics) predict reaction pathways for modifying the pyrazole core?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model intermediates and transition states. For example, explore formylation mechanisms at the 5-position via electrophilic substitution .

- Solvent Effects : Apply COSMO-RS or SMD models to simulate solvent interactions during synthesis.

- Validation : Compare computed IR spectra with experimental data to confirm predicted intermediates .

Q. What experimental design strategies (e.g., factorial design) are optimal for optimizing yield in multi-step syntheses?

- Methodological Answer :

- Factorial Design : Vary parameters like temperature, catalyst loading, and solvent polarity (e.g., 2³ factorial design) to identify significant factors. For example, screen DMF vs. THF for cyclocondensation efficiency .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time and Boc-protection efficiency).

- Robustness Testing : Introduce deliberate perturbations (e.g., ±5% reagent stoichiometry) to assess process reliability .

Q. How can contradictory data between theoretical predictions and experimental results be resolved?

- Methodological Answer :

- Purity Verification : Confirm compound purity via HPLC and elemental analysis to rule out impurities skewing results.

- Computational Revisions : Adjust basis sets (e.g., from B3LYP/6-31G* to M06-2X/def2-TZVP) to improve DFT accuracy for heterocyclic systems .

- In Situ Monitoring : Use techniques like ReactIR to detect transient intermediates not accounted for in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。